![molecular formula C26H28N2O6S B4088112 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE](/img/structure/B4088112.png)
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Overview
Description
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of methoxy and sulfonyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal research.
Preparation Methods
The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Amidation: The final step involves the formation of the amide bond, which can be achieved through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE include other tetrahydroisoquinoline derivatives and sulfonyl-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall reactivity. For example:
Tetrahydroisoquinoline Derivatives: Compounds like tetrahydroisoquinoline-3-carboxamide may have similar core structures but lack the methoxy and sulfonyl groups.
Sulfonyl-Containing Compounds: Compounds like 3,4-dimethoxybenzenesulfonamide may share the sulfonyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-32-21-10-8-18(9-11-21)16-27-26(29)23-14-19-6-4-5-7-20(19)17-28(23)35(30,31)22-12-13-24(33-2)25(15-22)34-3/h4-13,15,23H,14,16-17H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJILLLLZITQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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